An In-depth Technical Guide to the Physical Properties of N-benzyl-N-methylacetamide
An In-depth Technical Guide to the Physical Properties of N-benzyl-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-benzyl-N-methylacetamide (CAS No: 29823-47-0). Designed for professionals in research, and drug development, this document synthesizes available data with established scientific principles to deliver a thorough understanding of this tertiary amide. The guide covers molecular structure, tabulated physical properties, and detailed experimental protocols for their determination. Furthermore, it delves into the spectroscopic signature of the molecule, a proposed synthetic route, and essential safety and handling information. The content is structured to provide not just data, but also the scientific context and practical methodologies required for laboratory applications.
Introduction: Understanding N-benzyl-N-methylacetamide
N-benzyl-N-methylacetamide is a tertiary amide with a molecular formula of C₁₀H₁₃NO.[1] Its structure, featuring a benzyl group and a methyl group on the nitrogen atom of an acetamide, imparts specific chemical characteristics that are of interest in various fields of chemical synthesis and pharmaceutical sciences. The presence of the aromatic ring, the carbonyl group, and the tertiary nitrogen atom influences its polarity, solubility, and reactivity. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in applications such as reaction chemistry, formulation development, and as a potential scaffold in medicinal chemistry. This guide serves as a foundational resource for scientists working with this compound.
Molecular Structure and Key Identifiers
A clear understanding of the molecular structure is fundamental to interpreting the physical and chemical properties of N-benzyl-N-methylacetamide.
Caption: Chemical structure of N-benzyl-N-methylacetamide.
Key Identifiers:
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IUPAC Name: N-benzyl-N-methylacetamide[1]
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CAS Number: 29823-47-0[1]
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Molecular Formula: C₁₀H₁₃NO[1]
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SMILES: CC(=O)N(C)CC1=CC=CC=C1[1]
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InChIKey: NQXVNLHPEJBZAT-UHFFFAOYSA-N[1]
Tabulated Physical Properties
| Property | Value | Source |
| Molecular Weight | 163.22 g/mol | PubChem[1] |
| Physical Form | Powder | Sigma-Aldrich[2] |
| Melting Point | 37-42 °C | Sigma-Aldrich[2] |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Predicted logP | 1.2 | PubChem (Computed)[1] |
Experimental Protocols for Physical Property Determination
The following section outlines standardized, field-proven methodologies for the experimental determination of key physical properties of N-benzyl-N-methylacetamide. The causality behind experimental choices is explained to ensure scientific integrity.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. For N-benzyl-N-methylacetamide, a reported range of 37-42 °C suggests the presence of minor impurities in the commercially available sample.[2] A sharp melting point range (typically < 1 °C) is indicative of a highly pure compound.
Methodology: Capillary Melting Point Determination
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Sample Preparation: A small amount of finely powdered, dry N-benzyl-N-methylacetamide is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
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Observation: The temperature at which the first drop of liquid appears (the solid begins to melt) and the temperature at which the last crystal melts are recorded as the melting point range.
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point (at reduced pressure)
Since a boiling point at atmospheric pressure is not available and amides can be prone to decomposition at high temperatures, determination under reduced pressure is recommended.
Methodology: Vacuum Distillation
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Apparatus: A short-path distillation apparatus equipped with a vacuum pump, a manometer, and a temperature-controlled heating mantle is assembled.
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Procedure: A sample of N-benzyl-N-methylacetamide is placed in the distillation flask. The system is evacuated to a stable, known pressure. The sample is heated gradually with stirring.
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Observation: The temperature at which the liquid boils and the condensate forms on the condenser is recorded, along with the corresponding pressure. A nomograph can be used to estimate the boiling point at atmospheric pressure.
Determination of Density
The density of N-benzyl-N-methylacetamide, which is a solid at room temperature, can be determined using the pycnometer method with a solvent in which it is insoluble and does not react.
Methodology: Pycnometer Method
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Apparatus: A calibrated pycnometer of a known volume.
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Procedure:
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The weight of the empty, dry pycnometer is recorded.
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A known weight of N-benzyl-N-methylacetamide is added to the pycnometer.
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A non-solvent (e.g., a saturated hydrocarbon) is added to fill the pycnometer, and the total weight is recorded.
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The pycnometer is emptied, cleaned, and filled with the non-solvent alone, and its weight is recorded.
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Calculation: The density of the solid is calculated using the weights and the known density of the non-solvent.
Determination of Solubility
The solubility of N-benzyl-N-methylacetamide is a crucial parameter for its application in solution-based reactions and formulations. As a tertiary amide, it is expected to be soluble in a range of organic solvents.
Methodology: Isothermal Shake-Flask Method
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Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).
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Sample Preparation: An excess amount of N-benzyl-N-methylacetamide is added to a known volume of each solvent in a sealed vial.
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Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: After equilibration, the samples are allowed to stand, and a clear aliquot of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.45 µm).
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Quantification: The concentration of the dissolved N-benzyl-N-methylacetamide in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).
Caption: Workflow for Solubility Determination.
Proposed Synthesis of N-benzyl-N-methylacetamide
Proposed Reaction Scheme: Acylation of N-benzylmethylamine with acetyl chloride.
Reactants:
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N-benzylmethylamine
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Acetyl chloride
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A non-nucleophilic base (e.g., triethylamine or pyridine)
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An aprotic solvent (e.g., dichloromethane or diethyl ether)
Procedure:
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N-benzylmethylamine and the base are dissolved in the aprotic solvent in a flask equipped with a magnetic stirrer and cooled in an ice bath.
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Acetyl chloride is added dropwise to the stirred solution. The reaction is exothermic.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.
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The reaction is monitored for completion by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with dilute acid, dilute base, and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄).
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Caption: Proposed Workflow for the Synthesis of N-benzyl-N-methylacetamide.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the identity of N-benzyl-N-methylacetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
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A singlet for the acetyl methyl protons (CH₃-C=O).
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A singlet for the N-methyl protons (N-CH₃).
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A singlet for the benzylic methylene protons (N-CH₂-Ar).
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A multiplet in the aromatic region for the five protons of the phenyl group.
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¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom. A ¹³C NMR spectrum is available on PubChem, recorded on a Varian XL-100 instrument.[1] Key expected signals include:
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A signal for the carbonyl carbon (C=O) in the downfield region.
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Signals for the aromatic carbons.
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Signals for the benzylic carbon, the N-methyl carbon, and the acetyl methyl carbon in the upfield region.
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Caption: Key Expected ¹H NMR Signals and HMBC Correlations.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration of the tertiary amide, typically found in the range of 1630-1670 cm⁻¹. Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic groups, and C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. A mass spectrum of N-benzyl-N-methylacetamide is available, showing a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.[3][4] The fragmentation pattern can provide further structural information. A GC-MS spectrum is also available on PubChem.[1]
Safety and Handling
N-benzyl-N-methylacetamide is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
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GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements: H302, H315, H319, H335[2]
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Precautionary Statements: P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338[2]
Handling Recommendations:
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Use in a well-ventilated area or a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
Conclusion
This technical guide has provided a detailed overview of the physical properties of N-benzyl-N-methylacetamide, grounded in available data and established scientific principles. While some physical constants like boiling point and density require experimental determination, this guide offers robust protocols for their measurement. The provided information on its structure, synthesis, spectroscopic characteristics, and safe handling will be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, enabling its informed and effective application in the laboratory.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4578210, N-benzyl-N-methylacetamide. Retrieved March 10, 2026 from [Link].
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ResearchGate. (n.d.). Mass spectrum of N-benzyl-N-methylacetamide (PS9), m/z 164.07. Retrieved March 10, 2026 from [Link].
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PubChemLite. N-benzyl-n-methylacetamide (C10H13NO). Retrieved March 10, 2026 from [Link].
